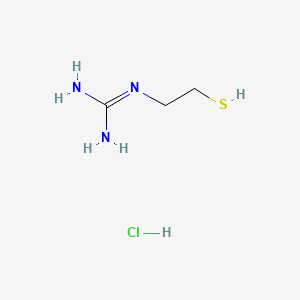
2-(2-sulfanylethyl)guanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-sulfanylethyl)guanidine;hydrochloride is a chemical compound with the molecular formula C3H9N3S·HCl. It is a derivative of guanidine, a compound known for its strong basic properties and wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-sulfanylethyl)guanidine;hydrochloride typically involves the reaction of guanidine with 2-chloroethylthiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of guanidine derivatives, including this compound, often involves the melting of ammonium salts with urea or the use of urea production wastes. These methods are cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-sulfanylethyl)guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted guanidines.
Scientific Research Applications
2-(2-sulfanylethyl)guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein folding and denaturation.
Medicine: Investigated for its potential therapeutic effects, including its use as a muscle relaxant and in the treatment of myasthenic syndrome
Mechanism of Action
The mechanism of action of 2-(2-sulfanylethyl)guanidine;hydrochloride involves its interaction with molecular targets such as acetylcholine receptors. It enhances the release of acetylcholine following a nerve impulse, which helps in reducing muscle weakness and fatigue. Additionally, it slows the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: A strong organic base used in protein denaturation and as a therapeutic agent.
Guanidine thiocyanate: Used in RNA isolation and protein denaturation.
Uniqueness
2-(2-sulfanylethyl)guanidine;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its potential therapeutic applications. Its thiol group provides additional reactivity compared to other guanidine derivatives .
Properties
CAS No. |
19767-44-3 |
|---|---|
Molecular Formula |
C3H10ClN3S |
Molecular Weight |
155.65 g/mol |
IUPAC Name |
2-(2-sulfanylethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
InChI Key |
QDGRANVCLYGLDL-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


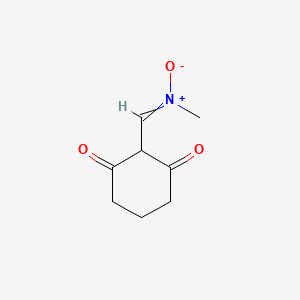
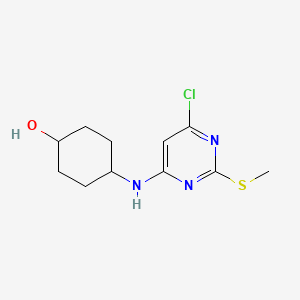
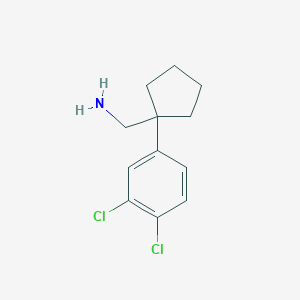
![ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B15047472.png)
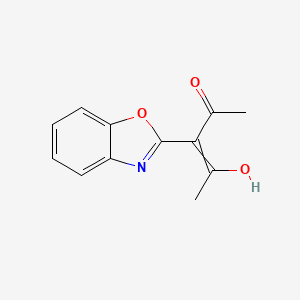
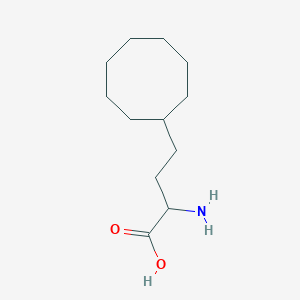
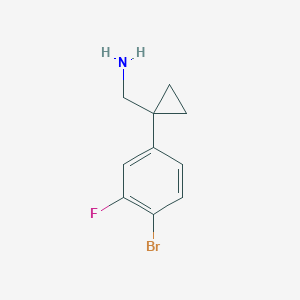
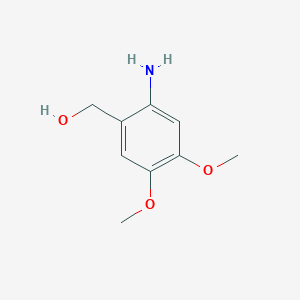
![(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B15047506.png)
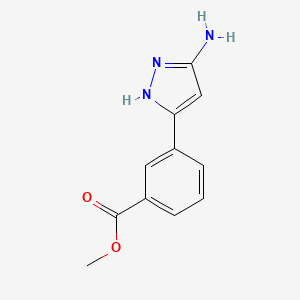
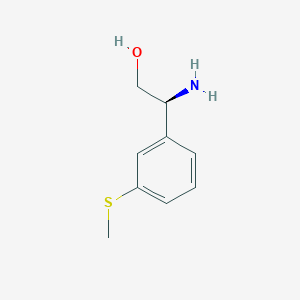
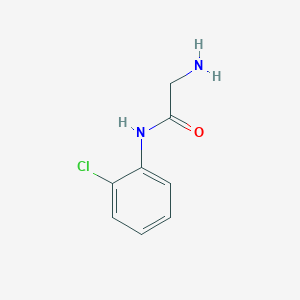
![benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15047560.png)
